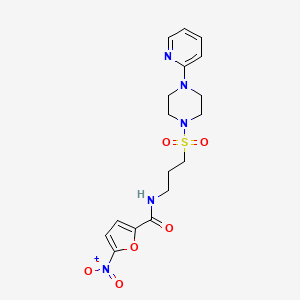![molecular formula C17H18N4O3 B2868606 [(1-cyanocyclohexyl)carbamoyl]methyl 1H-indazole-3-carboxylate CAS No. 1209389-25-2](/img/structure/B2868606.png)
[(1-cyanocyclohexyl)carbamoyl]methyl 1H-indazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-cyanocyclohexyl)carbamoyl]methyl 1H-indazole-3-carboxylate is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as AB-FUBINACA, and it belongs to the family of indazole-based synthetic cannabinoids.
Mécanisme D'action
The mechanism of action of [(1-cyanocyclohexyl)carbamoyl]methyl 1H-indazole-3-carboxylate is similar to that of other synthetic cannabinoids. It acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are widely distributed in the central nervous system and peripheral tissues. Activation of these receptors leads to a range of physiological and biochemical effects, including altered neurotransmitter release, modulation of pain perception, and regulation of immune function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. However, studies have shown that it has a high affinity for the CB1 and CB2 receptors, and it can induce a range of effects depending on the dose and route of administration. Some of the reported effects include altered perception of time, space, and reality, increased heart rate, decreased blood pressure, and impaired motor coordination.
Avantages Et Limitations Des Expériences En Laboratoire
[(1-cyanocyclohexyl)carbamoyl]methyl 1H-indazole-3-carboxylate has several advantages as a research tool. It is a highly potent and selective agonist of the cannabinoid receptors, which makes it useful for investigating the role of these receptors in various biological processes. It is also stable and easy to handle, which makes it suitable for use in laboratory experiments. However, its use is limited by the lack of information on its long-term effects, and its potential for abuse and dependence.
Orientations Futures
There are several future directions for research on [(1-cyanocyclohexyl)carbamoyl]methyl 1H-indazole-3-carboxylate. One area of interest is the investigation of its effects on the endocannabinoid system and other molecular targets. Another area of interest is the development of new synthetic cannabinoids with improved pharmacological properties and reduced toxicity. Additionally, research is needed to determine the long-term effects of synthetic cannabinoids on human health, and to develop strategies for preventing their abuse and dependence.
Conclusion:
This compound is a synthetic compound that has potential applications in scientific research. Its synthesis method has been optimized to yield high purity and high yield of the product. It has been widely used as a research tool in various scientific fields, and its mechanism of action and biochemical and physiological effects are still being investigated. While it has several advantages as a research tool, its use is limited by the lack of information on its long-term effects and its potential for abuse and dependence. Further research is needed to determine its full potential and to develop strategies for preventing its misuse.
Méthodes De Synthèse
The synthesis of [(1-cyanocyclohexyl)carbamoyl]methyl 1H-indazole-3-carboxylate involves the reaction of 1H-indazole-3-carboxylic acid with 1-(4-cyanobutyl)-1H-cyclohexylamine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting intermediate is then treated with methyl chloroformate to yield the final product. This method has been optimized to yield high purity and high yield of the product.
Applications De Recherche Scientifique
[(1-cyanocyclohexyl)carbamoyl]methyl 1H-indazole-3-carboxylate has been widely used as a research tool in various scientific fields. It has been used as a reference standard for the identification and quantification of synthetic cannabinoids in biological matrices. It has also been used in pharmacological studies to investigate the effects of synthetic cannabinoids on the endocannabinoid system and other molecular targets.
Propriétés
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 1H-indazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c18-11-17(8-4-1-5-9-17)19-14(22)10-24-16(23)15-12-6-2-3-7-13(12)20-21-15/h2-3,6-7H,1,4-5,8-10H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWPJYNWFZURQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2868531.png)



![N-cyclohexyl-3-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2868540.png)
![N-(2-fluorobenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2868541.png)


![3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-ethyl-4-methylbenzamide](/img/structure/B2868546.png)